Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a tert-butyl carboxylate group at the 1-position and a sulfonamide-linked 4-bromo-2-chlorophenyl substituent at the 4-position. The tert-butyl group serves as a protective moiety during synthesis, while the sulfonyl-aryl group contributes to electronic and steric properties critical for biological interactions . Its structural framework is widely utilized in medicinal chemistry for targeting enzymes and receptors, particularly in kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .
Properties
Molecular Formula |
C15H20BrClN2O4S |
|---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-2-chlorophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20BrClN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
BUUTWRHBNNAMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The bromine and chlorine atoms in the benzene ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound’s potential as a drug candidate is explored for various therapeutic applications, including anti-inflammatory and anticancer treatments. Its unique structure allows for specific interactions with biological targets, enhancing its efficacy and selectivity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogenated Aryl Sulfonamides
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 1704069-30-6) :
Tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate :
- Features a nitro group at the 4-position.
- The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution reactions, enabling further derivatization (e.g., reduction to an amine for coupling) .
- Synthesis : Reacts with tert-butyl piperazine-1-carboxylate and p-nitrobenzenesulfonyl chloride in acetonitrile with K₂CO₃ .
Non-Halogenated Aryl Sulfonamides
- Yield: 96% via coupling with 1-Boc-piperazine .
Functional Group Modifications on the Piperazine Core
Sulfonyl vs. Carbonyl Linkages
- Tert-butyl 4-(4-bromo-3-fluorobenzoyl)piperazine-1-carboxylate (CAS 1223433-71-3): Replaces the sulfonamide with a benzoyl group. Application: Intermediate in kinase inhibitor synthesis .
Alkyl-Substituted Piperazines
Stability and Reactivity
- Degradation in Simulated Gastric Fluid: Analogs like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) undergo hydrolysis in acidic conditions due to the oxazolidinone ring, whereas sulfonamide-linked derivatives (e.g., target compound) show greater stability .
- Spectral Characterization: MS Data: Tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate shows m/z 343.30 (M+23) . ¹H NMR: Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate exhibits δ 8.45 (d, J=8.8 Hz, 2H) for aromatic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
